Ethyl β-D-Glucuronide Methyl Ester
Description
Ethyl β-D-glucuronide methyl ester is a derivative of glucuronic acid, where both hydroxyl and carboxyl groups are esterified (methyl and ethyl esters, respectively). This modification alters its physicochemical properties, such as solubility and metabolic stability, compared to non-esterified glucuronides. Glucuronide esters are frequently studied for their roles in drug metabolism, detoxification, and bioactive flavonoid delivery .
Properties
Molecular Formula |
C₉H₁₆O₇ |
|---|---|
Molecular Weight |
236.22 |
Synonyms |
6-Ethoxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Ethyl β-D-glucuronide methyl ester differs from similar compounds in esterification patterns and aglycone (non-sugar) components. Key structural analogs include:
Pharmacological and Biochemical Differences
- Lipophilicity and Bioavailability: this compound’s dual esterification increases lipophilicity compared to mono-esterified analogs (e.g., methyl or ethyl esters alone). This may enhance membrane permeability but reduce aqueous solubility . Example: Quercetin-3-O-β-D-glucuronide methyl ester exhibits higher cellular uptake than its non-esterified form, correlating with improved antioxidant activity in Caco-2 cells .
- Enzyme Inhibition: Methyl esters of flavonoid glucuronides (e.g., quercetin derivatives) show stronger binding to acetylcholinesterase (AChE) than ethyl esters due to optimal steric fit. For instance, quercetin-3-O-β-D-glucuronide methyl ester has a binding energy of −10.5 kcal/mol, outperforming ethyl esters in AChE inhibition .
Metabolic Stability : Ethyl esters are more resistant to esterase hydrolysis than methyl esters, prolonging systemic circulation. This property is exploited in prodrug designs (e.g., raltegravir glucuronide esters) .
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